Polyoxyethylene sorbitan trioleate

Catalog No.
S780904
CAS No.
9005-70-3
M.F
C14H13NO6S2
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyoxyethylene sorbitan trioleate

CAS Number

9005-70-3

Product Name

Polyoxyethylene sorbitan trioleate

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate

Molecular Formula

C14H13NO6S2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3

InChI Key

KPCLPBLTPXDOIR-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

The exact mass of the compound Polyoxyethylene sorbitan trioleate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Polyoxyethylene (20) sorbitan trioleate, commonly known as Polysorbate 85 (CAS 9005-70-3), is a non-ionic surfactant characterized by a sorbitan backbone, approximately 20 moles of ethylene oxide, and three oleic acid chains. With a mid-range Hydrophilic-Lipophilic Balance (HLB) of 11.0, it is significantly more lipophilic than standard mono-ester polysorbates [1]. Unlike its saturated tristearate counterpart (Polysorbate 65), the unsaturated oleate chains ensure it remains a viscous liquid at room temperature, facilitating cold-process manufacturing and direct integration into liquid lipid matrices [2]. In procurement and material selection, it is prioritized as a specialized emulsifier and vesicular building block for highly lipophilic oil-in-water (O/W) nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and niosomes where standard high-HLB surfactants fail to provide adequate hydrophobic core packing [1].

Substituting Polysorbate 85 with generic in-class alternatives frequently results in formulation failure due to drastic shifts in the Critical Packing Parameter (CPP) and HLB. Replacing it with Polysorbate 80 (HLB 15.0, monooleate) introduces excessive hydrophilicity, which causes flocculation or phase separation in highly lipophilic nanoemulsions, and strongly drives the formation of spherical micelles rather than the bilayer structures required for niosomes [1]. Conversely, substituting with Sorbitan trioleate (Span 85, HLB 1.8) removes the polyoxyethylene chains entirely, rendering the surfactant completely water-insoluble and incapable of providing the steric stabilization necessary for aqueous dispersions [2]. Furthermore, utilizing Polysorbate 65 (tristearate, HLB 10.5) substitutes unsaturated chains for saturated ones, changing the material into a waxy solid at room temperature, which severely impairs liquid processability and alters the thermal transition properties of the final lipid nanocarrier[2].

Nanoemulsion Stability and Droplet Size Optimization via Mid-Range HLB

In the formulation of highly lipophilic botanical oil nanoemulsions, the choice of surfactant HLB dictates kinetic stability. Formulations utilizing Polysorbate 85 (HLB 11.0) successfully generate stable nanodroplets with a mean diameter of approximately 148.8 to 151.5 nm and a low polydispersity index (~0.13) [1]. In contrast, attempts to use higher HLB comparators like Polysorbate 80 (HLB 15.0) or unmatched blends result in flocculation, creaming, or require significantly higher surfactant-to-oil ratios to achieve comparable dispersion[2].

Evidence DimensionNanoemulsion mean droplet size and phase stability
Target Compound DataPolysorbate 85 (HLB 11.0): ~148.8 nm, kinetically stable
Comparator Or BaselinePolysorbate 80 (HLB 15.0): Flocculation, creaming, or phase separation
Quantified DifferencePolysorbate 85 achieves stable <155 nm droplets for highly lipophilic oils without requiring complex co-surfactant blends
ConditionsLow-energy spontaneous emulsification of Carapa guianensis and açaí oils

Procuring Polysorbate 85 allows formulators to stabilize difficult lipophilic oil phases using a single surfactant, reducing the need for co-surfactants.

Thermodynamic Stability in Mixed Polymeric Micelles

When co-formulated with Poloxamer 407 to create mixed micelles, the hydrophobic chain structure of the polysorbate dictates the interaction strength. Polysorbate 85, possessing three oleate chains, exhibits significantly more negative interaction parameters (β) and excess Gibbs energy compared to mono-ester comparators like Polysorbate 80 or Polysorbate 20 [1]. The bulkier hydrophobic volume of the trioleate structure leads to improved packing within the micellar interior, generating stronger attractive forces between the surfactant molecules and the poloxamer core[1].

Evidence DimensionMicellar interaction parameter (β) and core packing
Target Compound DataPolysorbate 85: Highly negative β values (strong synergistic interaction)
Comparator Or BaselinePolysorbate 80 / 20: Less negative β values (weaker interaction)
Quantified DifferencePolysorbate 85 provides tighter hydrophobic core packing and enhanced thermodynamic stability
ConditionsBinary mixed micelles of Poloxamer 407 and polysorbate homologues

For buyers developing polymeric drug delivery systems, Polysorbate 85 ensures enhanced thermodynamic stability and prevents premature micelle dissociation upon dilution.

Non-Ionic Reverse Micelle Formation for Peptide Delivery (SEDDS)

In Self-Emulsifying Drug Delivery Systems (SEDDS) designed for oral peptide delivery, Polysorbate 85 specifically forms dry reverse micelles (dRMs) with a size of 61.7 ± 3.2 nm [1]. Compared to anionic surfactants like AOT (which form much smaller ~22 nm micelles but exhibit high cytotoxicity, reducing cell viability by >50% at 0.1% concentration), Polysorbate 85 maintains >90% Caco-2 cell survival at up to 0.5% concentration [1].

Evidence DimensionReverse micelle size and cytotoxicity
Target Compound DataPolysorbate 85: 61.7 nm size, >90% cell viability at 0.5% conc.
Comparator Or BaselineAOT (Anionic): 22.2 nm size, <50% cell viability at 0.1% conc.
Quantified DifferencePolysorbate 85 provides a 3x larger micellar core with significantly lower cytotoxicity
ConditionsPolymyxin B-loaded dry reverse micelles in Caco-2 cell assays

Polysorbate 85 is a targeted procurement choice for formulating non-toxic, non-ionic reverse micelles capable of shielding sensitive therapeutic peptides.

Critical Packing Parameter (CPP) Shift for Niosome Bilayer Assembly

The formation of stable non-ionic surfactant vesicles (niosomes) depends heavily on the Critical Packing Parameter (CPP). Polysorbate 80, with a single oleate chain, has a low hydrophobic volume (V) resulting in a CPP < 0.33, which strongly drives the formation of spherical micelles [1]. Polysorbate 85, containing three oleate chains, triples the hydrophobic volume, shifting the CPP closer to 1 [1]. This geometric shift is a structural prerequisite for the spontaneous assembly of planar bilayers and closed vesicular structures (niosomes) rather than simple micelles [1].

Evidence DimensionCritical Packing Parameter (CPP) and structural assembly
Target Compound DataPolysorbate 85 (Trioleate): CPP ~ 0.5 - 1.0 (Bilayer/vesicle formation)
Comparator Or BaselinePolysorbate 80 (Monooleate): CPP < 0.33 (Spherical micelle formation)
Quantified DifferencePolysorbate 85 enables bilayer assembly; Polysorbate 80 forces micellization
ConditionsAqueous dispersion and self-assembly thermodynamics

Buyers engineering niosomes or lipid vesicles must procure the tri-ester (Polysorbate 85) to ensure structural membrane formation, as mono-esters will fail to form stable bilayers.

Self-Emulsifying Drug Delivery Systems (SEDDS) for Biologics

Directly following from its ability to form ~61 nm dry reverse micelles with low cytotoxicity, Polysorbate 85 is highly recommended for oral SEDDS formulations. It provides a stable, non-ionic microenvironment that protects sensitive therapeutic peptides (like Polymyxin B) from enzymatic degradation while ensuring high cellular viability during intestinal absorption [1].

Highly Lipophilic Botanical and Essential Oil Nanoemulsions

Because of its mid-range HLB of 11.0, Polysorbate 85 is a targeted single-surfactant solution for emulsifying complex, highly lipophilic oils (such as andiroba or açaí oil). It enables the low-energy formation of stable ~150 nm droplets without the flocculation issues caused by higher HLB alternatives like Polysorbate 80 [2].

Niosome and Nanodiasome Gene Therapy Vectors

Driven by its favorable Critical Packing Parameter (CPP) approaching 1, Polysorbate 85 is utilized as a core structural component in non-ionic surfactant vesicles (niosomes). It supports the assembly of stable lipid bilayers necessary for encapsulating genetic material or integrating nanodiamonds for central nervous system (CNS) targeted delivery [3].

Thermodynamically Stable Mixed Polymeric Micelles

In formulations requiring mixed micelles (e.g., with Poloxamer 407) to solubilize poorly water-soluble APIs, Polysorbate 85 is selected over mono-ester variants. Its trioleate structure ensures tighter hydrophobic core packing and highly negative interaction parameters, preventing premature micelle dissociation upon dilution in the bloodstream [4].

XLogP3

2.1

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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